Product packaging for 10-Phenylphenoxaphosphine(Cat. No.:CAS No. 1225-16-7)

10-Phenylphenoxaphosphine

Cat. No.: B13742184
CAS No.: 1225-16-7
M. Wt: 276.3 g/mol
InChI Key: KLLXAWLGJJIUSC-UHFFFAOYSA-N
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Description

10-Phenylphenoxaphosphine is a specialized heterocyclic organophosphorus compound that serves as a valuable building block and ligand in advanced scientific research. Its unique structure, which incorporates a phosphorous atom within a phenoxaphosphine framework, makes it particularly useful in the development of catalysts for cross-coupling reactions and other transition metal-mediated processes. Researchers also utilize this compound in the synthesis of novel materials, including luminescent complexes for OLEDs and flame-retardant polymers, where its aromatic and phosphorus-containing properties can be tailored to modify electronic characteristics and thermal stability. This product is intended for research purposes only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling and use of this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13OP B13742184 10-Phenylphenoxaphosphine CAS No. 1225-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1225-16-7

Molecular Formula

C18H13OP

Molecular Weight

276.3 g/mol

IUPAC Name

10-phenylphenoxaphosphinine

InChI

InChI=1S/C18H13OP/c1-2-8-14(9-3-1)20-17-12-6-4-10-15(17)19-16-11-5-7-13-18(16)20/h1-13H

InChI Key

KLLXAWLGJJIUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

Synthetic Methodologies for 10 Phenylphenoxaphosphine and Its Derivatives

Established Synthetic Routes to the 10-Phenylphenoxaphosphine Core

The construction of the fundamental this compound framework can be achieved through several established synthetic pathways.

A highly efficient and direct method for the synthesis of this compound involves a one-step lithiation-phosphination protocol. This process is characterized by the successive treatment of diphenyl ether with an organolithium reagent, followed by reaction with a phosphorus electrophile. rsc.org

A key example of this methodology is the reaction of diphenyl ether with n-butyllithium to generate a lithiated intermediate. Subsequent quenching with phenylphosphonous dichloride (PhPCl₂) leads to the formation of the this compound core in a single procedural step. rsc.org This approach is advantageous due to its operational simplicity and the ready availability of the starting materials.

Another related strategy involves the reaction of 2-phenoxyphenyldiphenylphosphine with phenyllithium. tandfonline.com In this case, lithiation occurs at the ortho position relative to the ether oxygen, which is then followed by an intramolecular cyclization to yield this compound. tandfonline.com

Table 1: One-Step Lithiation-Phosphination for this compound

Starting MaterialReagentsProductReference
Diphenyl ether1. n-Butyllithium 2. Phenylphosphonous dichlorideThis compound rsc.org
2-PhenoxyphenyldiphenylphosphinePhenyllithiumThis compound tandfonline.com

Beyond the direct lithiation-phosphination route, alternative cyclization strategies have been developed to access the phenoxaphosphine core. These methods often involve the cyclization of pre-functionalized precursors.

One such approach is the intramolecular cyclization of specific phosphine (B1218219) derivatives. For instance, non-heterocyclic lithiated tertiary phosphines have been shown to undergo cyclization to form phenoxaphosphines. tandfonline.com This suggests that a two-step process involving ring cleavage followed by recyclization can also be a viable pathway. tandfonline.com

Furthermore, the synthesis of 10-halophenoxaphosphines, which can serve as versatile intermediates, can be accomplished through the intramolecular cyclization of appropriate precursors with phosphorus trihalides. google.comgoogle.com These halogenated derivatives can then be further functionalized to yield this compound and other derivatives.

Strategies for Functionalization and Derivatization of the Phenoxaphosphine Moiety

The core this compound structure can be readily modified to introduce a wide range of functional groups, leading to the creation of novel compounds with tailored properties.

The aromatic rings of the phenoxaphosphine backbone are amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. An example of this is the synthesis of 4-carboxy-10-phenyl-10H-phenoxaphosphine, which introduces a carboxylic acid group onto one of the phenyl rings. tandfonline.com This type of functionalization is crucial for creating derivatives with altered solubility, reactivity, or for subsequent conjugation to other molecules.

A significant application of phenoxaphosphine chemistry is in the development of diphosphine ligands for catalysis. These ligands often feature one or two phenoxaphosphine moieties attached to a central backbone. acs.orgacs.org

A series of diphosphine ligands have been synthesized based on backbones such as 2,7-di-tert-butyl-9,9-dimethylxanthene, p-tolyl ether, and ferrocene, incorporating 2,8-dimethylphenoxaphosphine units. acs.orgacs.org The introduction of these phenoxaphosphine moieties has been shown to influence the catalytic activity and regioselectivity in reactions like the hydroformylation of 1-octene. acs.orgacs.org Specifically, for all four backbones studied, the inclusion of phenoxaphosphine groups led to an increase in catalytic activity but a decrease in the regioselectivity towards the linear aldehyde product. acs.org

Table 2: Examples of Diphosphine Ligands with Phenoxaphosphine Moieties

BackbonePhenoxaphosphine MoietyApplicationReference
2,7-Di-tert-butyl-9,9-dimethylxanthene2,8-DimethylphenoxaphosphineRh-catalyzed hydroformylation acs.orgacs.org
p-Tolyl ether2,8-DimethylphenoxaphosphineRh-catalyzed hydroformylation acs.orgacs.org
Ferrocene2,8-DimethylphenoxaphosphineRh-catalyzed hydroformylation acs.orgacs.org
Benzene (B151609)2,8-DimethylphenoxaphosphineRh-catalyzed hydroformylation acs.orgacs.org

The phosphorus center in this compound can be readily oxidized or sulfided to form the corresponding phosphine oxide and phosphine sulfide (B99878) derivatives. rsc.orgtandfonline.com

The synthesis of this compound 10-oxide can be achieved through oxidation, for example, using pyridine-permanganate. researchgate.net These oxides are often stable, crystalline solids and have been utilized as precursors for further chemical transformations, such as in the preparation of epoxy resins. researchgate.net The corresponding this compound sulfide can also be prepared, and both the oxide and sulfide derivatives have been studied for their mass spectral fragmentation patterns. rsc.org

Quaternization Reactions of this compound

The formation of phosphonium (B103445) salts from tertiary phosphines, known as quaternization, is a fundamental reaction that has been a subject of extensive kinetic and mechanistic studies. In the case of this compound, its unique heterocyclic structure, incorporating a phosphorus atom within a dibenzo-fused ring system containing an oxygen atom, presents an interesting case for investigating the electronic and structural effects on the reactivity of the phosphorus center.

Kinetic and Mechanistic Aspects of Phosphonium Salt Formation

The rate of quaternization of this compound has been quantitatively assessed to understand the factors influencing its nucleophilicity. Studies have revealed that this compound reacts significantly slower than analogous triarylphosphines that lack the heterocyclic framework.

For instance, the reaction of this compound with phenacyl bromide in nitromethane (B149229) proceeds at a rate that is five times slower than that of triphenylphosphine (B44618) under similar conditions. mnstate.edu This diminished reactivity suggests that the structural constraints or electronic effects within the phenoxaphosphine ring system reduce the availability of the phosphorus lone pair for nucleophilic attack.

The predominant role of the ether oxygen atom in the this compound system is electron-withdrawal from the phosphorus atom, which contributes to its reduced reactivity in quaternization reactions. researchgate.net This effect is a key factor in explaining the observed kinetic data.

A comparative rate study of the quaternization of various phosphines with phenacyl bromide in nitromethane highlights the relative reactivity of this compound.

Table 1: Relative Rates of Quaternization with Phenacyl Bromide in Nitromethane

Phosphine Relative Rate
o-Methoxyphenyldiphenylphosphine ~20
Triphenylphosphine 5
This compound 1

Data sourced from reference mnstate.edu

Investigation of Anchimeric Assistance Phenomena

The concept of anchimeric assistance, or neighboring group participation, in quaternization reactions involves the stabilization of the transition state by an adjacent functional group, which can lead to a rate enhancement. In the context of phosphines containing an ortho-methoxy group, such as o-methoxyphenyldiphenylphosphine, the oxygen atom has been proposed to stabilize the developing positive charge on the phosphorus atom during quaternization. mnstate.edu This interaction is believed to be responsible for the significantly faster reaction rate of o-methoxyphenyldiphenylphosphine compared to triphenylphosphine. mnstate.edu

However, in the case of this compound, a similar anchimeric assistance from the ring oxygen atom is not observed. mnstate.edu In fact, the opposite effect is seen, with the reaction rate being considerably slower. This suggests that the geometric constraints of the rigid phenoxaphosphine ring system prevent the oxygen atom from adopting a conformation that would allow for effective stabilization of the transition state. mnstate.eduresearchgate.net

Structural Elucidation and Electronic Property Investigations

Advanced Spectroscopic Characterization Methodologies for 10-Phenylphenoxaphosphine

A combination of spectroscopic methods is essential for the complete structural determination of organophosphorus compounds like this compound. semanticscholar.orgcwejournal.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and others provide complementary information regarding the connectivity, molecular weight, and electronic properties of the molecule. semanticscholar.orgcwejournal.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. msu.edu For organophosphorus compounds, ³¹P NMR is particularly informative, providing data on the chemical environment and connectivity of the phosphorus atom. libretexts.org In conjunction with ¹H and ¹³C NMR, a comprehensive picture of the molecular framework can be assembled. cwejournal.orgmsu.edu

The chemical shift in NMR provides information about the electronic environment of the nuclei being studied. nih.gov Spin-spin coupling, observed as peak splitting, reveals the connectivity between adjacent, non-equivalent nuclei. libretexts.org For instance, in a related compound, 2,8-dimethyl-10-p-tolyl-10H-phenoxaphosphine, the ¹H NMR spectrum clearly shows distinct signals for the methyl protons and the aromatic protons, with coupling patterns that help to assign their positions within the molecule. nih.gov Dynamic NMR spectroscopy can also be employed to study conformational changes in heterocyclic systems. rsc.org

Table 1: Illustrative NMR Data for a Phenoxaphosphine Derivative (2,8-dimethyl-10-p-tolyl-10H-phenoxaphosphine)

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Methyl (ring)1.98singlet-
Methyl (tolyl)1.90singlet-
Aromatic6.78doublet7.2
Aromatic6.85doublet of doublets2.7, 1.7
Aromatic7.09doublet8.3
Aromatic7.30doublet of doublets1.9, 1.6
Aromatic7.39triplet7.9

Data sourced from a study on 2,8-dimethyl-10-p-tolyl-10H-phenoxaphosphine, a structural analog of this compound. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Rearrangement Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. savemyexams.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). docbrown.info The peak with the highest m/z value typically corresponds to the molecular ion (M+), which provides the molecular mass of the compound. savemyexams.com

Other Spectroscopic Probes in Conformational and Electronic Analysis

Besides NMR and mass spectrometry, other spectroscopic techniques contribute to a comprehensive understanding of this compound. Infrared (IR) spectroscopy, for instance, is useful for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. cwejournal.org In organophosphorus compounds, the phosphoryl stretch ([P=O]) is a particularly useful diagnostic peak. cwejournal.orgresearchgate.net

Ultraviolet-visible (UV-Vis) spectroscopy can be employed for conformational analysis, as the absorption of UV light by a chromophore is sensitive to its molecular environment. rsc.org Environment-induced electronic Stark effects (EI-ESE) on UV spectra can provide precise conformational assignments. rsc.orgnih.gov The combination of these spectroscopic methods provides a robust toolkit for the detailed characterization of complex molecules like this compound. semanticscholar.orgcwejournal.org

X-ray Crystallographic Studies of this compound and its Analogs

The crystal structure reveals that the unit cell is monoclinic with the space group P2₁/a. rsc.orgresearchgate.net The refinement of the diffractometer data resulted in an R-factor of 0.054 for 2159 observed reflections. rsc.orgresearchgate.net

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a8.47(1) Å
b9.48(1) Å
c19.83(1) Å
γ118.85(2)°
Z4
R-factor0.054

Data obtained from X-ray diffraction studies. rsc.orgresearchgate.net

Analysis of the Phenoxaphosphine Ring Conformation

X-ray crystallographic studies show that the phenoxaphosphine ring system in this compound is not planar. rsc.org Instead, it adopts a folded or boat-like conformation about a line that nearly passes through the oxygen and phosphorus atoms. nih.govrsc.org The dihedral angle between the two outer rings of the phenoxaphosphine backbone has been reported to be 15°. nih.gov This non-planar structure is a common feature in related dibenzo-fused heterocyclic systems. csic.esdntb.gov.ua Variable temperature ¹H NMR studies on similar systems have suggested that the energy barrier for conformational inversion is relatively small. researchgate.net

Stereochemical Features at the Phosphorus Center

The phosphorus atom in trivalent phosphines, such as this compound, possesses a lone pair of electrons, resulting in a tetrahedral electron-group geometry and a pyramidal molecular shape. libretexts.orglibretexts.org This configuration makes the phosphorus atom a potential stereocenter if the three substituents attached to it are different. libretexts.orglumenlearning.com

X-ray diffraction data confirms a non-planar, pyramidal geometry at the phosphorus atom in this compound. rsc.orgresearchgate.net This pyramidal geometry leads to differences in the C-P bond lengths. For instance, in the analog 2,8-dimethyl-10-p-tolyl-10H-phenoxaphosphine, the C-P bond to the tolyl group is longer than the two C-P bonds within the phenoxaphosphine ring system. nih.gov The C-P-C bond angles are typically in the range of 98° to 101°. researchgate.net Unlike amines, which undergo rapid pyramidal inversion, chiral phosphines can often be resolved because the inversion barrier is significantly higher. libretexts.org

Computational Chemistry Approaches to Electronic Structure

Computational chemistry provides powerful tools for investigating the electronic structure of molecules like this compound, offering insights that complement experimental data. These methods allow for a detailed understanding of molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) has become a principal method in computational quantum chemistry for studying the electronic structure of atoms, molecules, and solids. nih.gov Its popularity stems from a favorable balance of computational cost and accuracy, enabling the study of large and complex molecular systems. nih.gov DFT calculations are centered on the electron density distribution, n(r), rather than the more complex many-electron wave function, to determine the electronic ground state structure and energy of a system. scispace.com This approach has been widely applied to understand the structural and electronic properties of various molecules. nih.govmdpi.comdoi.org

In the context of phosphine (B1218219) ligands, DFT calculations are instrumental in determining key molecular properties. These calculations can predict optimized molecular geometries, bond lengths, and bond angles. Furthermore, they provide insights into the electronic properties, such as the energies of molecular orbitals (e.g., HOMO and LUMO), which are crucial for understanding the ligand's behavior in chemical reactions. For instance, DFT has been used to study the electronic properties of phosphine-protected noble metal nanoclusters and the electronic band structures of metal-organic frameworks. mdpi.comdoi.org The method can also be employed to analyze vibrational frequencies, which can be correlated with experimental IR and Raman spectra. materialssquare.com

While specific DFT studies focusing solely on this compound are not extensively detailed in the provided results, the principles of DFT are broadly applicable. For a molecule like this compound, DFT calculations would typically involve selecting an appropriate functional (e.g., B3LYP) and basis set to solve the Kohn-Sham equations. frontiersin.orgmdpi.com The results would provide a detailed picture of its three-dimensional structure and the distribution of electron density, highlighting the electronic influence of the phenyl group and the phenoxaphosphine core. These theoretical models can elucidate how the electronic structure influences the ligand's coordination chemistry and catalytic activity.

Theoretical methods are crucial for quantifying the steric and electronic properties of phosphine ligands, which in turn govern their performance in catalysis. Parameters such as basicity, cone angle, and bite angle are routinely assessed using computational techniques.

Phosphine Basicity: The basicity of a phosphine ligand, its ability to donate its lone pair of electrons to a metal center, is a key electronic parameter. While experimental determination is possible, computational methods can provide valuable insights. For instance, the rate of quaternization of this compound with phenacyl bromide has been studied, revealing it to be five times slower than that of triphenylphosphine (B44618), indicating a lower basicity. researchgate.net Theoretical calculations can correlate such reactivity with the electronic structure, for example, by calculating the energy of the phosphorus lone pair or the proton affinity. A decrease in phosphine basicity can lead to observable changes in the theoretical infrared spectra of its metal complexes. uva.nl

Steric Parameters:

Cone Angle: The Tolman cone angle is a critical measure of the steric bulk of a monodentate phosphine ligand. wikipedia.org It is defined as the solid angle formed at the metal center by the van der Waals radii of the outermost atoms of the ligand. For bidentate ligands, it is defined as the average of the cone angles for the two phosphorus substituents. wikipedia.org Larger cone angles are generally associated with increased steric hindrance, which can influence the rate of ligand dissociation and the regioselectivity of catalytic reactions. wikipedia.org For example, phosphanorbornadienes, with cone angles comparable to triphenylphosphine, show similar regioselectivities in hydroformylation reactions. uva.nl

Bite Angle: For bidentate or polydentate ligands, the bite angle is a crucial parameter. wikipedia.org The "natural bite angle" is determined computationally using molecular mechanics or DFT and represents the preferred P-M-P angle dictated by the ligand backbone, independent of the metal's preferred coordination geometry. wikipedia.orgpsu.edu This parameter has been shown to have a significant correlation with the selectivity observed in various catalytic reactions, including hydroformylation. uva.nlpsu.edu The bite angle influences the geometry of the metal complex, which in turn affects the stability of reaction intermediates and transition states, thereby controlling the reaction outcome. wikipedia.org For instance, ligands with wide bite angles can enforce a specific geometry that favors the formation of linear aldehyde products in hydroformylation. wikipedia.org The calculation of these angles often involves creating a "dummy metal atom" to simulate the coordination environment. cmu.edu

Computational assessments of these parameters for this compound, when used as a ligand in a larger complex, would provide a quantitative basis for predicting its behavior in catalysis. By understanding its electronic basicity and steric profile through theoretical calculations, chemists can make more informed decisions in ligand design and catalyst development.

Coordination Chemistry of 10 Phenylphenoxaphosphine Ligands

Formation of Transition Metal Complexes with 10-Phenylphenoxaphosphine

This compound readily acts as a ligand, coordinating to various transition metals primarily through its phosphorus atom. The lone pair of electrons on the phosphorus center makes it an effective Lewis base, enabling the formation of stable coordination complexes. Research has shown that with certain Group VIII transition metal halides and pseudohalides, this compound typically forms four-coordinate complexes. researchgate.net The rigid phenoxaphosphine framework plays a crucial role in determining the geometry and stability of the resulting metal complexes.

Chelation and Ligand Binding Modes

As a monodentate ligand, this compound typically binds to a metal center through its phosphorus atom. The primary binding mode involves the donation of the phosphorus lone pair to an empty d-orbital of the transition metal, forming a standard P-M coordinate bond.

While the phenoxaphosphine scaffold contains an oxygen atom, its involvement in chelation is not commonly observed. The rigid nature of the tricyclic system and the geometric disposition of the phosphorus and oxygen atoms make the formation of a stable chelate ring with a single metal center challenging. Therefore, it predominantly functions as a monodentate P-donor ligand.

Influence of Ligand Steric and Electronic Properties on Coordination

The coordination behavior of this compound is significantly influenced by its distinct steric and electronic characteristics.

Steric Properties: The tricyclic structure of this compound imparts significant steric bulk. The crystal structure of the free ligand shows a folded conformation of the phenoxaphosphine residue. researchgate.netukzn.ac.za This defined three-dimensional shape influences how the ligand packs in the coordination sphere of a metal. Despite its bulk, research on derivatives suggests that the phenoxaphosphine moiety can be less sterically demanding in certain contexts than more flexible acyclic phosphines like diphenylphosphine. rsc.org The interplay between the steric hindrance and the rigid backbone can lead to specific coordination geometries and may limit the number of ligands that can coordinate to a single metal center.

Below is a table summarizing the general steric and electronic properties of phenoxaphosphine-type ligands in comparison to a standard phosphine (B1218219) ligand like triphenylphosphine (B44618).

PropertyPhenoxaphosphine MoietyTriphenylphosphine (for comparison)Influence on Coordination
Electronic Effect Less basic (weaker σ-donor)Stronger σ-donorModulates the electron density at the metal center, affecting reactivity and catalytic properties.
Steric Effect Rigid, bulky, folded structureFlexible, conical shapeDictates the coordination number and geometry of the metal complex; can create specific pockets around the metal center.

Specific Metal-Phenoxaphosphine Coordination Complexes

The unique properties of the phenoxaphosphine scaffold have led to its incorporation into more complex ligand architectures for coordination with various transition metals.

Other Transition Metal Complexes (e.g., Palladium, Gold, Tungsten)

While specific complexes of monodentate this compound with palladium, gold, and tungsten are not extensively detailed in the literature, the general reactivity of phosphine ligands with these metals suggests the feasibility of such complexes.

Palladium: Palladium(II) complexes are readily formed with a wide variety of phosphine ligands. wikipedia.org It is expected that this compound would react with common palladium precursors like [PdCl₂(cod)] or [PdCl₂(CH₃CN)₂] to form square planar [PdCl₂L₂] type complexes, where L is this compound.

Gold: Gold(I) has a strong affinity for soft donor ligands like phosphines, typically forming linear, two-coordinate complexes of the type [AuCl(L)] or cationic complexes such as [Au(L)₂]⁺. mdpi.commdpi.com The synthesis of such complexes with this compound would likely proceed by reacting a gold(I) precursor, for example [AuCl(tht)], with the phosphine ligand. mdpi.com

Tungsten: Tungsten(0) carbonyl complexes are common precursors for the synthesis of phosphine-substituted derivatives. wikipedia.org The reaction of tungsten hexacarbonyl, W(CO)₆, or more reactive precursors like [W(CO)₅(THF)], with this compound would be expected to yield substituted carbonyl complexes such as [W(CO)₅(L)] via displacement of a CO or THF ligand. wikipedia.org The electron-withdrawing nature of the phenyl substituents on the phosphorus ligand can influence the reactivity of these tungsten carbonyl complexes. frontiersin.org

The table below summarizes the expected types of complexes formed between this compound (L) and the specified metals.

MetalCommon PrecursorExpected Complex TypeTypical Geometry
Rhodium(I)[Rh(CO)₂Cl]₂[RhCl(CO)L₂]Square Planar
Palladium(II)[PdCl₂(cod)][PdCl₂L₂]Square Planar
Gold(I)[AuCl(tht)][AuCl(L)]Linear
Tungsten(0)[W(CO)₅(THF)][W(CO)₅(L)]Octahedral

Supramolecular Coordination Assemblies Incorporating Phenoxaphosphine Scaffolds

The rigid and well-defined structure of the phenoxaphosphine backbone makes it an attractive building block for the construction of larger, ordered structures known as supramolecular coordination assemblies. While the direct use of this compound in this context is not widely documented, the principles of supramolecular chemistry suggest its potential.

By functionalizing the phenoxaphosphine core with additional donor sites, it is possible to create multidentate ligands. These ligands can then be reacted with metal ions that have specific coordination geometry preferences to form discrete, self-assembled structures like molecular cages, squares, or extended coordination polymers. The rigidity of the phenoxaphosphine unit would help to direct the assembly process, leading to predictable and stable supramolecular architectures. The synergy of metal-coordination and intermolecular interactions like π-π stacking could lead to the formation of complex, cage-based hierarchical assemblies. nih.gov

Applications in Advanced Materials Science

Integration of Phenoxaphosphine Moieties into Functional Polymers

The incorporation of phenoxaphosphine units into polymer backbones or as pendant groups can significantly alter the material's properties. The rigid and bulky nature of the phenoxaphosphine moiety can enhance the thermal stability and glass transition temperature (Tg) of polymers. Furthermore, the phosphorus atom in the phenoxaphosphine ring can exist in different oxidation states, offering a route to tune the electronic and chemical properties of the resulting polymers.

While specific studies detailing the use of 10-phenylphenoxaphosphine in polymer composites are limited, the broader class of phosphorus-containing compounds is well-known for enhancing the performance of polymer composites. The introduction of such additives can improve thermal stability, flame retardancy, and mechanical properties. For instance, the incorporation of phosphorus-based fillers can increase the char yield of a polymer upon combustion, thereby improving its fire resistance.

The performance enhancement of polymer composites often depends on the dispersion and interfacial adhesion between the filler and the polymer matrix. The compatibility of this compound with various polymer matrices would be a critical factor in determining its efficacy as a performance-enhancing additive.

Polymer Matrix Phosphorus Additive Type Observed Performance Enhancement
Polypropylene (PP)Organophosphorus compoundsImproved thermal stability and flame retardancy
Epoxy ResinsPhosphorus-containing curing agentsEnhanced thermal stability and char formation
Polyethylene (PE)Phosphorus-based fillersIncreased flame resistance

Phenoxaphosphine Derivatives in Optoelectronic Materials

The rigid structure and electronic properties of phenoxaphosphine derivatives make them promising candidates for applications in optoelectronic materials. The ability to modify the substituents on the phenoxaphosphine core allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, as well as their charge transport characteristics.

Phenoxaphosphine derivatives have been investigated as components in organic light-emitting diodes (OLEDs). Their high thermal stability is advantageous for device longevity. By incorporating suitable chromophoric units, these derivatives can be designed to emit light across the visible spectrum. The performance of an OLED is often characterized by its external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected.

While specific data for this compound in OLEDs is scarce, related phenoxaphosphine oxide derivatives have shown promise. For instance, high-efficiency blue OLEDs have been developed using phenoxaphosphine oxide as an acceptor unit in combination with a suitable donor moiety.

Device Structure Emitter Type Maximum External Quantum Efficiency (EQE) Emission Color
Multilayer OLEDPhenoxaphosphine oxide derivativeUp to 20.5%Blue

This table is based on data for phenoxaphosphine oxide derivatives, as specific performance data for this compound-based OLEDs is not widely reported.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, potentially leading to internal quantum efficiencies of up to 100%. TADF emitters are typically designed with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST). The rigid structure of the phenoxaphosphine core can help to minimize non-radiative decay pathways and promote efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.

Molecules incorporating phenoxaphosphine oxide as an electron-accepting unit and a suitable electron-donating unit have been shown to exhibit TADF properties. The spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in these donor-acceptor molecules facilitates a small ΔEST.

TADF Emitter Core Donor Moiety ΔEST (eV) Photoluminescence Quantum Yield (%)
Phenoxaphosphine Oxide9,9-dimethylacridanSmallHigh (in doped films)

This table illustrates the properties of TADF emitters based on the phenoxaphosphine oxide core, as specific data for this compound is limited.

Role of Phenoxaphosphine Derivatives in Flame Retardant Technologies

Phosphorus-containing compounds are widely recognized for their effectiveness as flame retardants. They can act in both the gas phase and the condensed phase to inhibit the combustion process. In the gas phase, phosphorus-containing radicals can scavenge highly reactive H• and OH• radicals, thereby interrupting the chain reactions of combustion. In the condensed phase, they can promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.

The phenoxaphosphine moiety, with its inherent thermal stability and phosphorus content, is a promising building block for flame retardant materials. This compound and its derivatives can be incorporated into polymers either as additives or as reactive components that become part of the polymer backbone.

The flame retardancy of a material is often evaluated using standard tests such as the Underwriters Laboratories UL-94 vertical burn test and the Limiting Oxygen Index (LOI), which is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support flaming combustion.

While specific flame retardancy data for polymers containing solely this compound is not extensively documented, studies on polymers with related phosphorus-containing structures provide insight into their potential effectiveness. For example, epoxy resins containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a structurally similar compound, have shown excellent flame retardant properties.

Polymer Phosphorus Flame Retardant UL-94 Rating LOI (%)
Epoxy ResinDOPO-based derivativesV-0> 30
PolycarbonateOrganophosphorus compoundsV-0~35

Mechanistic Investigations and Reaction Dynamics

Elucidation of Catalytic Cycles and Rate-Determining Steps

The elucidation of a catalytic cycle is fundamental to understanding how a catalyst and its ligands, such as 10-Phenylphenoxaphosphine, facilitate a chemical transformation. A typical catalytic cycle for a cross-coupling reaction, for instance, involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. tezu.ernet.innih.govyoutube.com

Oxidative addition is often the initial step, where the metal center of the catalyst inserts into a bond of a reactant, typically an organic halide. youtube.comwordpress.com This step increases the oxidation state of the metal. The nature of the phosphine (B1218219) ligand can significantly influence the rate of this step. Electron-rich phosphines, for example, can enhance the electron density on the metal center, facilitating the oxidative addition. libretexts.org

Transmetalation follows, involving the transfer of an organic group from a main group organometallic reagent to the transition metal catalyst. wordpress.com This step is crucial for bringing together the two coupling partners on the metal center.

Finally, reductive elimination leads to the formation of the desired product and the regeneration of the catalytically active species, completing the cycle. youtube.comwordpress.com During this step, the two organic fragments bound to the metal center couple, and the metal's oxidation state is reduced.

Studies on Ligand Dissociation and Association Processes

Ligand dissociation and association are dynamic equilibria that play a critical role in catalysis. For a catalytic reaction to proceed, it is often necessary for a ligand to dissociate from the metal center to create a vacant coordination site for the reactants to bind. Conversely, ligand association can stabilize the metal center at various stages of the catalytic cycle.

The steric and electronic properties of a phosphine ligand like this compound would heavily influence these processes. Bulky ligands can promote ligand dissociation, thereby increasing the concentration of the coordinatively unsaturated, active catalytic species. nih.gov The kinetics of these dissociation and association events can be studied using various spectroscopic techniques, such as NMR spectroscopy, and can provide valuable information about the lability of the ligand and the stability of different catalytic intermediates. The exchange of ligands on a metal center is a fundamental process that can be investigated to understand catalyst behavior and even to diversify the reactivity of pre-formed catalyst complexes. mit.eduresearchgate.netberkeley.edu

Theoretical Modeling of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modeling reaction pathways and understanding catalytic mechanisms at a molecular level. suny.eduwiley-vch.denih.gov DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products.

Calculate the energies of these species, allowing for the construction of a potential energy surface for the reaction.

Identify the lowest energy reaction pathway and the transition states connecting the intermediates.

Elucidate the electronic structure of the catalyst and how the phosphine ligand influences its reactivity.

By modeling the entire catalytic cycle, researchers can gain insights into the feasibility of different proposed mechanisms and identify the likely rate-determining step by finding the highest energy barrier in the reaction profile. For a ligand like this compound, theoretical modeling could predict its coordination behavior, its influence on the electronic properties of the metal center, and how its specific structure affects the energetics of the catalytic cycle.

Kinetic Analysis of Transformational Processes

Kinetic analysis involves experimentally measuring the rate of a chemical reaction and how it is affected by the concentration of reactants, catalysts, and other species. nih.gov This information is used to derive a rate law, which is a mathematical expression that describes the reaction rate. The form of the rate law provides crucial clues about the reaction mechanism, including the composition of the species involved in the rate-determining step.

For a reaction catalyzed by a complex of this compound, a typical kinetic study would involve systematically varying the concentrations of the substrates, the catalyst precursor, and the ligand itself, while monitoring the reaction progress over time. The data obtained would be used to determine the order of the reaction with respect to each component. For example, if the reaction rate is found to be first order in the catalyst and the organic halide, but zero order in the other coupling partner, it would suggest that the oxidative addition of the organic halide is the rate-determining step. Such kinetic studies are essential for validating mechanisms proposed on the basis of theoretical calculations and for optimizing reaction conditions.

Future Perspectives and Emerging Research Directions

Design and Synthesis of Novel Phenoxaphosphine Architectures

The core phenoxaphosphine skeleton is a springboard for the creation of new molecules with tailored properties. Current research focuses on modifying this central structure to fine-tune its steric and electronic profile for specific applications. One key strategy involves the synthesis of derivatives with functional groups appended to the aromatic rings, which can enhance solubility or provide reactive sites for further chemical transformations. For instance, the synthesis of 2,8-dimethyl-10-p-tolyl-10H-phenoxaphosphine serves as a precursor for bidentate ligands, where the methyl groups increase solubility, a critical factor for catalysts in solution. nih.gov

Synthetic methodologies are also evolving. While the treatment of phenyl ether with n-butyl-lithium and phenylphosphonous dichloride provides a direct route to the parent compound, more complex, multi-step syntheses are being developed for advanced architectures. rsc.org An example is the five-step synthesis of donor-acceptor-donor (D-A-D) type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, which showcases a protocol for building complex structures on a related phosphine (B1218219) oxide framework under mild, noble-metal-free conditions. beilstein-journals.org These advanced synthetic routes enable the construction of molecules with precise functionalities, opening the door to new applications.

Future design strategies are likely to focus on:

P-Chiral Derivatives: Introducing chirality at the phosphorus atom to create enantioselective catalysts.

Polymer-Supported Scaffolds: Grafting phenoxaphosphine units onto polymer backbones to create recyclable catalysts and functional materials.

Extended π-Conjugated Systems: Fusing additional aromatic rings to the phenoxaphosphine core to modulate its photophysical and electronic properties for materials science.

Synthetic Strategy Starting Materials Key Features of Product Potential Application
One-Step Cyclization rsc.orgPhenyl ether, n-butyl-lithium, Phenylphosphonous dichlorideForms the basic 10-phenylphenoxaphosphine structureFoundational building block
Functionalization of Backbone nih.govp-tolylether, Phosphorus trichloride, AlCl₃Increased solubility and modified electronic propertiesPrecursor for homogeneous catalysts
Multi-step D-A-D Synthesis beilstein-journals.org2-bromo-4-fluoro-1-nitrobenzeneTunable photophysical propertiesOrganic electronics (e.g., TADF emitters)
Grignard-based Arylation rsc.org2-bromothiophene, Magnesium, ChlorodiphenylphosphineIncorporation of heteroaromatic ringsNovel ligands for coordination chemistry

Exploration of New Catalytic Transformations

Phenoxaphosphine-based ligands have shown considerable promise in transition metal catalysis, particularly in reactions requiring robust and electronically-defined ligands. Derivatives of this compound are being explored as ancillary ligands that can stabilize metal centers and influence the selectivity and efficiency of catalytic cycles. A significant area of application is in rhodium-catalyzed hydroformylation, where bidentate ligands derived from the phenoxaphosphine backbone have demonstrated success in converting alkenes to aldehydes. nih.gov

The rigid, xanthene-like backbone of phenoxaphosphine provides a well-defined bite angle, which is a crucial parameter in controlling regioselectivity in reactions like hydroformylation. Research is focused on creating diphosphine ligands based on this framework to further enhance catalytic performance. researchgate.net Beyond hydroformylation, these ligands are being investigated in other palladium-catalyzed reactions, such as intramolecular amidation for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net

Emerging research directions in catalysis include:

Asymmetric Catalysis: The development of chiral phenoxaphosphine ligands for enantioselective reactions.

Photoredox Catalysis: Utilizing the electronic properties of phenoxaphosphine derivatives in light-driven chemical transformations, an area that is rapidly expanding for the synthesis of organophosphorus compounds. nih.gov

Tandem Catalysis: Designing multifunctional catalysts where the phenoxaphosphine ligand not only coordinates to a metal center but also participates directly in the reaction mechanism or facilitates sequential reaction steps.

Catalytic Reaction Metal Center Role of Phenoxaphosphine Ligand Reference
HydroformylationRhodium (Rh)Control of selectivity and activity through ligand architecture nih.gov
Intramolecular AmidationPalladium (Pd)Stabilization of the active catalyst, enabling C-N bond formation researchgate.net
Deoxygenation of PhenolsIridium (Ir), Platinum (Pt)Formation of stable metal-aryloxide complexes for C-O bond cleavage osti.gov

Advanced Materials Integration and Performance Optimization

The intrinsic properties of the this compound scaffold—namely its rigidity, thermal stability, and electron-accepting nature—make it an attractive building block for advanced organic materials. When the phosphorus atom is oxidized to a phosphine oxide, the resulting compound often exhibits strong electron-accepting characteristics, making it suitable for applications in organic electronics.

Researchers have successfully incorporated a related phosphine oxide moiety, 9-phenyl-9-phosphafluorene oxide (PhFlOP), as an acceptor unit in donor-acceptor-donor (D-A-D) molecules. beilstein-journals.org These materials exhibit promising photophysical properties, including thermally activated delayed fluorescence (TADF), which is highly desirable for creating efficient organic light-emitting diodes (OLEDs). The performance of these materials can be optimized by synthetically modifying the donor groups attached to the acceptor core, thereby tuning the emission color and quantum efficiency. beilstein-journals.org

Future work in this area will likely involve:

Organic Field-Effect Transistors (OFETs): Integrating phenoxaphosphine oxides into conjugated polymers to develop n-type semiconductor materials.

Chemosensors: Designing phenoxaphosphine derivatives that exhibit changes in their fluorescence or electronic properties upon binding to specific analytes.

Fire Retardants: Leveraging the phosphorus-containing structure to develop new, halogen-free fire-retardant additives for polymers.

Material Class Key Property Potential Application Reference
D-A-D EmittersThermally Activated Delayed Fluorescence (TADF)High-efficiency Organic Light-Emitting Diodes (OLEDs) beilstein-journals.org
Conjugated PolymersElectron Transportn-type semiconductors in OFETs-
Polymer AdditivesChar Formation at High TemperaturesHalogen-free fire retardants-

Interdisciplinary Research with Biological and Environmental Applications

While the direct biological application of this compound is not yet established, the broader class of organophosphorus compounds, particularly phosphine oxides, is a rich source of biologically active molecules. nih.govnih.govresearchgate.net The phenoxaphosphine oxide core presents a rigid, three-dimensional scaffold that can be functionalized to interact with biological targets such as enzymes or receptors. For example, novel phosphine oxide derivatives of indenoquinoline have been synthesized and evaluated as inhibitors of topoisomerase I, a key enzyme in DNA replication, and have shown antiproliferative activity against cancer cell lines. nih.gov

This precedent suggests that appropriately functionalized phenoxaphosphine derivatives could be designed as therapeutic agents. Research in this domain could focus on developing derivatives that act as:

Enzyme Inhibitors: Mimicking the transition state of enzymatic reactions, a strategy successfully used by other phosphorus-containing compounds. researchgate.net

Anticancer Agents: Using the planar aromatic portions of the molecule to intercalate with DNA, while functional groups on the periphery interact with specific proteins. nih.gov

Antiviral or Antibiotic Agents: Phosphinic acids and their derivatives have shown promise in these areas, providing a template for future drug design. nih.gov

In the environmental sphere, the ability of phosphine ligands to bind strongly to heavy metals could be exploited. Phenoxaphosphine-based materials could be immobilized on solid supports and used for the sequestration of toxic metal ions from industrial wastewater. Furthermore, their role in catalysis extends to environmental remediation, where catalysts bearing these ligands could be developed for the degradation of persistent organic pollutants.

Compound Class Biological Activity / Application Potential Target Reference
Phosphine Oxide IndenoquinolinesAntiproliferative, Topoisomerase I InhibitionTopoisomerase I nih.gov
AminophosphonatesAnticancerVarious cancer cell lines frontiersin.org
Phosphinic AcidsAntiviral, Antibiotic, AnticancerVarious enzymes and biological pathways nih.govresearchgate.net
Immobilized PhenoxaphosphinesHeavy Metal SequestrationToxic metal ions (e.g., Hg, Pb, Cd)-

Q & A

Q. What strategies mitigate reproducibility challenges in this compound-based studies?

  • Methodological Answer :
  • Publish detailed supplementary materials (e.g., crystallographic data in CIF format, raw NMR spectra).
  • Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) using repositories like Zenodo or ChemRxiv.
  • Engage in peer collaboration for inter-lab validation .

Key Methodological Resources

  • Structural Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) and computational models .
  • Toxicity Profiling : Use ATSDR guidelines for organophosphorus compounds to design safety protocols .
  • Data Reproducibility : Follow Beilstein Journal of Organic Chemistry’s experimental documentation standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.